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Compound of Interest

Compound Name: 5-Azaspiro[2.5]octan-8-ol

CAS No.: 955028-96-3

Cat. No.: B3174983

Get Quote

Executive Summary: The "Escape from Flatland"
The 5-azaspiro[2.5]octane scaffold represents a critical structural motif in the transition from

planar, aromatic-dominated drug candidates to three-dimensional, sp

-rich architectures.[1] By fusing a strained cyclopropane ring to a piperidine core, this scaffold
offers a unique combination of conformational rigidity, metabolic stability, and orthogonal vector
alignment.

Unlike its planar analogs (e.g., 4,4-dimethylpiperidine), the spiro[2.5] system introduces a high

fraction of saturated carbon (Fsp

) without significantly increasing molecular weight (MW).[1] This guide details the exploitation of
this scaffold to optimize physicochemical properties (LogP, solubility) and improve target
selectivity.
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The 5-azaspiro[2.5]octane core consists of a piperidine ring spiro-fused at the C4 position to a

cyclopropane ring.[1]

Numbering: According to IUPAC nomenclature for spiro systems, numbering commences at

the smaller ring.[1] The spiro carbon is C3.[1] The nitrogen atom is typically at position 5

(adjacent to the spiro center in the larger ring) or position 6 (distal), depending on the

specific isomer.[1] This guide focuses on the 5-azaspiro[2.5]octane (nitrogen adjacent to the

spiro center) and the 6-azaspiro[2.5]octane (nitrogen distal), with a primary focus on the

commonly used distal isomer (often commercially referred to as 6-azaspiro, but IUPAC

numbering can vary; we will use 6-azaspiro[2.5]octane as the standard distal model for the

protocols below, as it mimics the 4-substituted piperidine pharmacophore).[1]

Vector Analysis: The cyclopropane ring locks the piperidine conformation, typically favoring a

chair-like geometry.[1] This restricts the "wobble" observed in gem-dimethyl piperidines,

reducing the entropic penalty upon protein binding.[1]

Basicity (pKa): The inductive effect of the spiro-cyclopropane (electron-withdrawing relative

to alkyl) can slightly modulate the pKa of the piperidine nitrogen, often lowering it by 0.5–1.0

log units compared to unsubstituted piperidine, which is beneficial for membrane

permeability.[1]
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[1]

Shape Globular Vector-defined
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exit vectors.[1]

Synthetic Strategies
Two primary routes allow access to this scaffold: De Novo Assembly (from acyclic precursors)

and Direct Functionalization (from piperidinones).[1]

Route A: The "De Novo" Malonate Assembly
This route is preferred for large-scale preparation of the core scaffold, particularly when

substituents on the piperidine ring are not required.[1]

Mechanism: Double alkylation of a malonate derivative with a 1,2-dihaloethane forms the

cyclopropane, followed by ring closure to form the piperidine lactam, which is then reduced.[1]

Route B: The Simmons-Smith Cyclopropanation
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This route is ideal for late-stage functionalization or when starting from readily available N-

protected 4-methylene piperidines.[1]

Mechanism: A Simmons-Smith reaction (Zn-Cu couple or Et

Zn with CH

I

) is performed on an exocyclic alkene.[1]
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Caption: Figure 1. Dual synthetic pathways to the 6-azaspiro[2.5]octane core.[1][2] Route A

(top) utilizes malonate assembly; Route B (bottom) utilizes alkene cyclopropanation.[1]
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Protocol 1: Synthesis via Simmons-Smith
Cyclopropanation (Route B)[1]
Target: tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate

Prerequisites:

Inert atmosphere (Argon/Nitrogen).[1]

Anhydrous solvents (Dichloromethane, DCM).[1]

Safety Warning: Diethylzinc (Et

Zn) is pyrophoric.[1] Handle with extreme caution in a fume hood.

Step-by-Step Methodology:

Olefin Preparation:

Charge a flask with methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF.

[1] Cool to 0°C.[1]

Add KOtBu (1.2 equiv) portion-wise.[1] Stir for 1 hour (yellow solution indicates ylide

formation).[1]

Add N-Boc-4-piperidone (1.0 equiv) in THF dropwise.[1] Warm to Room Temperature (RT)

and stir for 12 hours.

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[1][3] Dry over MgSO

. Concentrate and purify via silica flash chromatography (Hexanes/EtOAc) to yield N-Boc-
4-methylene-piperidine.[1]

Cyclopropanation:

Dissolve N-Boc-4-methylene-piperidine (1.0 equiv) in anhydrous DCM under Argon. Cool

to 0°C.[1]
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Add Diethylzinc (1.0 M in hexanes, 5.0 equiv) carefully via syringe.[1]

Add Diiodomethane (CH

I

, 5.0 equiv) dropwise over 20 minutes.[1] (Maintain temp < 5°C).

Allow the reaction to warm to RT and stir for 16 hours.

Quench (Critical): Cool to 0°C. Slowly add saturated aqueous NH

Cl. (Caution: Gas evolution).[1]

Purification: Extract with DCM (3x). Wash combined organics with brine.[1][3] Dry (Na

SO

).[1] Concentrate.

Purify via column chromatography (0-20% EtOAc in Hexanes).[1]

Yield Expectation: 75-85%.

Protocol 2: Synthesis of 5-Azaspiro[2.5]octane-5-
carboxylic acid (Amino Acid Module)
Target: A constrained proline/pipecolic acid analog.[1]

Alkylation: React ethyl isocyanoacetate with 1-bromo-2-chloroethane using a phase transfer

catalyst (TBAB) and 50% NaOH to form the spiro-cyclopropane isonitrile.

Hydrolysis: Acidic hydrolysis (HCl/MeOH) converts the isonitrile/ester to the amino acid

hydrochloride.[1]
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In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists,

researchers at AstraZeneca utilized spirocyclic scaffolds to replace a morpholine ring.[1]

Problem: The morpholine lead suffered from high metabolic clearance and hERG liability.

Solution: Replacement with spiro-fused systems (including azaspiro[2.5] and [3.3] variants).

[1]

Outcome: The spiro[2.5]octane derivative demonstrated reduced lipophilicity (LogD) and

improved metabolic stability due to the blocking of metabolic "soft spots" (oxidative sites) on

the piperidine ring.[1]
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Caption: Figure 2. Logic flow for transitioning from planar piperidines to spiro[2.5]octane

scaffolds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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